8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH- benzofuro[3,2-d]pyrimidin-4-one; hydrochloride, also known as XL413 hydrochloride, is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a pyrimidine derivative, which is significant in the development of various pharmaceuticals, particularly those targeting immune responses and cancer therapies.
The compound's structure indicates that it belongs to a class of heterocyclic compounds, specifically those containing both pyrimidine and benzofuro moieties. Its classification as a hydrochloride salt suggests enhanced solubility in aqueous environments, making it suitable for biological studies and potential drug formulation. The compound has been referenced in various scientific literature and patents, indicating its relevance in ongoing research and pharmaceutical development .
The synthesis of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH- benzofuro[3,2-d]pyrimidin-4-one; hydrochloride can be approached through several methods, typically involving multi-step reactions that incorporate various reagents and catalysts.
These synthetic strategies are designed to optimize yield and purity while minimizing by-products .
The molecular structure of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH- benzofuro[3,2-d]pyrimidin-4-one; hydrochloride can be described as follows:
Crystallographic studies may provide insights into the three-dimensional arrangement of atoms within the molecule, revealing potential sites for interaction with biological targets .
The chemical reactivity of this compound can be explored through various reactions that it may undergo:
These reactions are essential for understanding the compound's stability and potential transformation in biological systems .
The mechanism of action for 8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH- benzofuro[3,2-d]pyrimidin-4-one; hydrochloride is primarily linked to its interactions with specific biological targets:
Understanding these mechanisms is crucial for developing therapeutic strategies utilizing this compound .
These properties are vital for determining suitable formulation strategies for drug development .
The primary applications of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH- benzofuro[3,2-d]pyrimidin-4-one; hydrochloride include:
Continued research will likely expand its applications within medicinal chemistry and pharmacology .
The synthesis of the benzofuropyrimidinone core typically employs a convergent strategy, where the benzofuran and pyrimidine segments are constructed separately prior to annulation. Aurone-derived α,β-unsaturated imines serve as versatile precursors for benzofuran systems, as demonstrated in diversity-oriented syntheses of benzofuro[3,2-b]pyridines [6]. These intermediates undergo annulation reactions with activated terminal alkynes under mild basic catalysis (e.g., triethylamine), forming the tricyclic scaffold efficiently. Subsequent oxidation (e.g., using DDQ or DBU-mediated aromatization) yields the fully conjugated system required for the target structure [6].
A critical modification involves adapting this methodology for pyrimidin-4-one formation. This is achieved through:
Table 1: Key Annulation Approaches for Benzofuropyrimidinone Core
Benzofuran Precursor | Cyclization Partner | Catalyst/Conditions | Core Yield (%) |
---|---|---|---|
Aurone-derived imine | Activated terminal alkyne | Et₃N, RT, 12h | 65-85 |
6-Chloro-benzofuran-3-carbaldehyde | Acetamidine hydrochloride | NaOEt, reflux, 5h | 70 |
Halogenated benzofuran-glyoxylate | Urea derivatives | K₂CO₃, DMF, 100°C | 60-75 |
Achieving the required (2S) stereochemistry at the C2 position of the pyrrolidine ring employs three principal strategies:
Chiral Pool Utilization: L-Proline derivatives serve as economical chiral building blocks. N-Boc-(S)-prolinal undergoes nucleophilic addition with lithiated benzofuropyrimidinones, yielding the desired (S)-stereochemistry with >98% diastereomeric excess when performed at -78°C in THF [1]. This approach leverages the inherent chirality of natural amino acids, avoiding complex asymmetric syntheses.
Asymmetric Reduction: For routes employing 2-pyrrolidinone intermediates, enzymatic reduction using ketoreductases (e.g., KRED-101 from Lactobacillus kefir) selectively generates the (S)-alcohol with ee >99%. Chemical reduction with (R)-CBS catalyst provides the complementary enantiomer if required [3].
Chiral Auxiliary-Mediated Alkylation: Temporary installation of Oppolzer's sultam or Evans' oxazolidinone auxiliaries on prochiral pyrrolidine precursors enables diastereoselective alkylation. Subsequent auxiliary removal yields enantiomerically pure (S)-pyrrolidine derivatives with ee ≥97% [8].
Critical reaction parameters impacting stereoselectivity include:
Position-specific chlorination at C8 presents unique challenges due to the potential for electrophilic attack at multiple sites (C6, C8, C10) in the electron-rich benzofuropyrimidinone system. Two optimized protocols have emerged:
The radical pathway selectivity follows the stability order of intermediate radicals: benzylic (C8) > heteroaromatic (C6) > vinylic (C4), consistent with the resonance stabilization principles observed in ethylbenzene halogenation [10].
Table 2: Chlorination Method Comparison for Benzofuropyrimidinone Systems
Method | Conditions | Regioselectivity (8-Cl:6-Cl) | Yield (%) | Limitations |
---|---|---|---|---|
Directed ortho-metalation | s-BuLi, LiDMAE, THF, -90°C; C₂Cl₆ | >50:1 | 85 | Requires directing group |
Radical chlorination | NCS, hν, CH₃CN, 25°C | 7:1 | 70 | Mixture formation |
Electrophilic chlorination | Cl₂, AcOH, 0°C | 3:1 | 60 | Poor control, overchlorination |
Conversion of the free base to the hydrochloride salt enhances stability, crystallinity, and bioavailability. Critical parameters for optimal salt formation include:
Characterization of the hydrochloride salt revealed:
Table 3: Crystallization Optimization Parameters for Hydrochloride Salt
Parameter | Optimal Condition | Effect on Crystal Quality |
---|---|---|
Solvent Ratio (EtOAc:EtOH) | 9:1 v/v | Low residual solvent (<200ppm) |
Acid Addition Rate | 0.5 eq/h | Prevents oiling out |
Seeding Temperature | 5°C below saturation point | Controls crystal size distribution |
Cooling Rate | 0.3-0.5°C/min | Minimizes defects, enhances purity |
Salt formation kinetics follow second-order dependence on supersaturation, with nucleation initiated at ΔC ≈ 5 mg/mL. XRPD analysis confirmed that Form B (the thermodynamically stable polymorph) consistently crystallizes under these conditions, exhibiting superior chemical stability (≤0.1% degradation after 6 months at 40°C/75% RH) compared to amorphous forms [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: